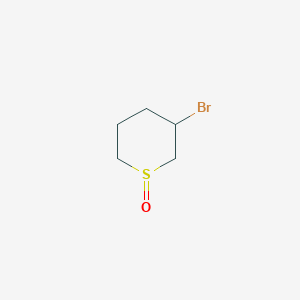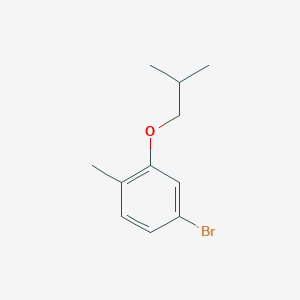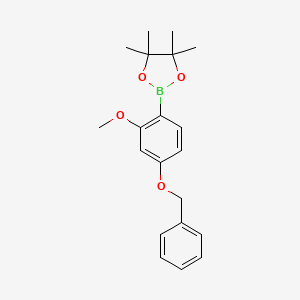
1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Overview
Description
“1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine” is a chemical compound. Its exact properties and applications are not available in my current knowledge base .
Chemical Reactions Analysis
The specific chemical reactions involving “1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine” are not available in the current literature .
Scientific Research Applications
Antibacterial Evaluation
1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine, as part of a derivative series, has shown potential in antibacterial applications. Aziz‐ur‐Rehman et al. (2017) synthesized derivatives with antibacterial properties, highlighting the compound's utility in creating new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
HIV-1 Treatment
Palani et al. (2002) conducted a study focusing on derivatives of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine for the treatment of HIV-1 infection. This research underscores the compound's role in developing treatments for viral infections (Palani et al., 2002).
Hydrogen Activation Study
A study by Karkamkar et al. (2013) explored the use of similar compounds in hydrogen activation, which is significant in energy-related research and applications (Karkamkar et al., 2013).
Organic Synthesis
1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine is used in the synthesis of various organic compounds. Horning and Muchowski's (1974) research demonstrated its application in intramolecular bromoamination, a key process in organic synthesis (Horning & Muchowski, 1974).
Neural Stem Cell Research
In the context of neural stem cell research, Schneider and Fagagna (2012) studied a related compound, Bromodeoxyuridine, for its effects on DNA methylation and astrocytic differentiation in neural stem cells. This highlights its importance in neurological research (Schneider & Fagagna, 2012).
Catalysis
Dabiri et al. (2008) and Feng et al. (2010) investigated the compound's role in catalytic reactions, emphasizing its utility in facilitating various chemical processes (Dabiri et al., 2008), (Feng et al., 2010).
Antipathogenic Activity
Research by Limban et al. (2011) demonstrated the antipathogenic properties of derivatives of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine, contributing to the development of antimicrobial agents (Limban et al., 2011).
Medicinal Chemistry
Surmont et al. (2010) highlighted the compound's role in the synthesis of medicinal chemistry building blocks, particularly in creating fluorinated compounds (Surmont et al., 2010).
Organic Chemistry
Shirinian et al. (2012) utilized the compound in the bromination of organic substrates, showing its versatility in organic synthetic methods (Shirinian et al., 2012).
Future Directions
properties
IUPAC Name |
1-(5-bromo-2,3-difluorophenyl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c1-8-2-4-16(5-3-8)11-7-9(13)6-10(14)12(11)15/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXSLKILWZWCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221081 | |
| Record name | Piperidine, 1-(5-bromo-2,3-difluorophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine | |
CAS RN |
1704067-14-0 | |
| Record name | Piperidine, 1-(5-bromo-2,3-difluorophenyl)-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(5-bromo-2,3-difluorophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)

![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)



![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)






![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)